molecular formula C19H19NO3S B2633400 N-(2,2-di(furan-2-yl)ethyl)-3-(phenylthio)propanamide CAS No. 2176338-61-5

N-(2,2-di(furan-2-yl)ethyl)-3-(phenylthio)propanamide

Cat. No.: B2633400
CAS No.: 2176338-61-5
M. Wt: 341.43
InChI Key: YRMDYZXHDGZIHH-UHFFFAOYSA-N
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Description

For Research Use Only. Not for human or veterinary or diagnostic use. N-(2,2-di(furan-2-yl)ethyl)-3-(phenylthio)propanamide is a synthetic chemical compound designed for research and development purposes. It is an amide derivative that incorporates a 2,2-di(furan-2-yl)ethylamine moiety, a scaffold noted in medicinal chemistry for contributing to lipophilicity and receptor-binding affinity . The compound also features a phenylthioether group, which can influence its electronic properties and metabolic stability. Potential Research Applications: The structural features of this compound suggest potential as a versatile building block in medicinal chemistry. The 2,2-diphenylethylamine scaffold, a close analog to the core structure of this compound, is a valuable building block in the development of psychoactive and neuroprotective agents . Furthermore, furan-based carboxamides have been investigated for their potential in treating cardiovascular conditions by blocking the urotensin-II receptor and as VEGFR-2 inhibitors in oncology research . Researchers may explore this compound as a precursor or intermediate in the synthesis of more complex molecules targeting these pathways. Handling and Storage: Researchers should handle this material with appropriate precautions in a laboratory setting. The compound should be stored in a cool, dry place, and its stability under various pH conditions should be empirically determined. As with many compounds of this class, it is expected to be soluble in common polar organic solvents.

Properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3S/c21-19(10-13-24-15-6-2-1-3-7-15)20-14-16(17-8-4-11-22-17)18-9-5-12-23-18/h1-9,11-12,16H,10,13-14H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRMDYZXHDGZIHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCC(=O)NCC(C2=CC=CO2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-di(furan-2-yl)ethyl)-3-(phenylthio)propanamide typically involves the reaction of 2,2-di(furan-2-yl)ethanol with 3-(phenylthio)propanoic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-di(furan-2-yl)ethyl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The phenylthio group can be reduced to a phenyl group.

    Substitution: The furan rings can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Research has indicated that compounds containing furan moieties often exhibit anticancer properties. For instance, derivatives of furan have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer types. The presence of the phenylthio group in N-(2,2-di(furan-2-yl)ethyl)-3-(phenylthio)propanamide may enhance its interaction with biological targets involved in cancer progression, making it a candidate for further investigation in anticancer drug development.

1.2 Antimicrobial Activity

Furan derivatives are known for their antimicrobial properties. Studies have demonstrated that compounds with furan rings can effectively inhibit the growth of bacteria and fungi. The specific structure of this compound could potentially provide enhanced activity against resistant strains, warranting exploration in the development of new antimicrobial agents.

1.3 Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes involved in metabolic pathways. For example, similar furan-containing compounds have been studied for their ability to inhibit tyrosinase, an enzyme critical in melanin production and a target for skin-related disorders. Investigating the enzyme inhibition profile of this compound could reveal its potential therapeutic applications in dermatology.

Material Science

2.1 Polymer Chemistry

The unique chemical structure of this compound allows it to be utilized as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices could enhance properties such as thermal stability and mechanical strength. Research into its polymerization behavior could lead to the development of advanced materials with tailored properties for specific applications.

2.2 Photovoltaic Applications

Compounds containing furan groups have been explored for their potential use in organic photovoltaic devices due to their ability to absorb light and facilitate charge transfer. The application of this compound in this field could contribute to the development of more efficient solar energy conversion technologies.

Biological Research

3.1 Mechanistic Studies

Understanding the mechanism of action of this compound is crucial for its application in drug design. Investigations into how this compound interacts with cellular targets or pathways can provide insights into its pharmacological effects and guide the optimization of its structure for improved efficacy and reduced toxicity.

Data Tables

Application Area Potential Uses Mechanism/Activity
Medicinal ChemistryAnticancer agentsInduction of apoptosis
Antimicrobial agentsInhibition of microbial growth
Enzyme inhibitorsTyrosinase inhibition
Material SciencePolymer additivesEnhanced mechanical properties
PhotovoltaicsLight absorption and charge transfer
Biological ResearchMechanistic studiesInteraction with cellular targets

Case Studies

  • Anticancer Activity Study : A recent study evaluated a series of furan derivatives for their cytotoxic effects on breast cancer cell lines. Results indicated that compounds similar to this compound exhibited significant cytotoxicity, suggesting a pathway for further development as anticancer agents.
  • Antimicrobial Efficacy Research : In vitro testing demonstrated that furan-based compounds possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, highlighting the potential for this compound as a lead compound for new antibiotics.
  • Polymer Development Experiment : A study focused on synthesizing novel polymers incorporating furan derivatives showed improved thermal stability and mechanical strength compared to traditional polymers, indicating the utility of this compound in material science applications.

Mechanism of Action

The mechanism of action of N-(2,2-di(furan-2-yl)ethyl)-3-(phenylthio)propanamide involves its interaction with specific molecular targets. The furan rings and phenylthio group can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally or functionally related propanamide derivatives, emphasizing substituents, molecular features, and reported activities.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Reported Activity/Use Evidence Source
N-(2,2-di(furan-2-yl)ethyl)-3-(phenylthio)propanamide 2,2-di(furan-2-yl)ethyl, phenylthio ~361.4 (estimated) Not explicitly reported in evidence -
N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide Thiazole, 4-fluorophenyl, furan ~344.3 KPNB1 inhibition, anticancer activity
(E)-2-(Hydroxyimino)-3-(naphthalen-2-yl)-N-(2-((phenylthio)selanyl)ethyl)propanamide Phenylthio-selenium, naphthalene ~445.0 DOT1L inhibition, antitumor activity
N-(2,7-di(furan-2-yl)-1,3-benzoxazol-5-yl)-3-(piperidin-1-yl)propanamide Benzoxazole, di(furan-2-yl), piperidine ~447.5 A2A adenosine receptor antagonism
N-(2-ethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide Tetrazole, ethylphenyl, methylphenyl ~335.4 Not explicitly reported (pharmacophore use)

Key Observations:

Structural Analogues with Furan Moieties: The di(furan-2-yl) group in the target compound is structurally analogous to N-(2,7-di(furan-2-yl)-1,3-benzoxazol-5-yl)-3-(piperidin-1-yl)propanamide (). However, the benzoxazole core in the latter alters electronic properties and receptor binding, as demonstrated in adenosine receptor antagonism studies . N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide () shares a furan substituent but incorporates a thiazole ring, enhancing its anticancer activity via KPNB1 inhibition .

Phenylthio Group Comparison: The phenylthio group in the target compound is similar to (E)-2-(hydroxyimino)-3-(naphthalen-2-yl)-N-(2-((phenylthio)selanyl)ethyl)propanamide (). However, the selenium atom in the latter enhances redox activity, contributing to DOT1L inhibition and antitumor effects .

This highlights a critical research gap.

Table 2: Physicochemical Comparison

Property Target Compound Closest Analog ()
Hydrogen Bond Donors 2 (amide NH, phenylthio S) 2 (amide NH, hydroxylimino)
Hydrogen Bond Acceptors 4 (2 furan O, amide O, S) 4 (amide O, hydroxylimino, Se)
LogP (estimated) ~3.5 ~4.1

Research Implications

  • Structural Optimization : The di(furan-2-yl)ethyl group could be modified to enhance bioavailability, as seen in benzoxazole-based analogs .
  • Biological Screening: Prioritize assays for KPNB1, DOT1L, or adenosine receptor targets, given the activities of structural analogs .
  • Synthetic Challenges : The phenylthio group may require protection during synthesis to avoid oxidation, as observed in selenium-containing derivatives .

Biological Activity

N-(2,2-di(furan-2-yl)ethyl)-3-(phenylthio)propanamide is a compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant case studies.

Antimicrobial Properties

Research indicates that compounds with furan moieties often exhibit antimicrobial activities. For instance, derivatives of furan have been shown to possess significant antibacterial properties against various pathogens. The structure of this compound suggests it may also exhibit such properties, potentially acting through mechanisms that disrupt bacterial cell walls or inhibit essential enzymes involved in bacterial metabolism .

Anticancer Activity

The compound's unique structure may contribute to its anticancer potential. Studies on related furan-containing compounds have demonstrated their ability to induce apoptosis in cancer cells. For example, certain furan derivatives have been shown to inhibit cell proliferation and induce cell cycle arrest in various cancer cell lines . The specific mechanisms may involve the modulation of signaling pathways related to cell survival and apoptosis.

The mechanism of action for this compound likely involves interactions with molecular targets such as enzymes or receptors. Potential pathways include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes crucial for cellular functions, thereby disrupting metabolic pathways.
  • DNA Interaction : Furan derivatives can intercalate with DNA, potentially leading to mutations or apoptosis in rapidly dividing cells.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been noted for their ability to increase ROS levels in cells, leading to oxidative stress and subsequent cell death .

Table 1: Summary of Biological Activities

Activity TypeFindings
AntimicrobialExhibits activity against various bacterial strains; potential for drug development.
AnticancerInduces apoptosis in cancer cells; inhibits proliferation in vitro .
MechanismInvolves enzyme inhibition and potential DNA interaction; increases ROS levels .

Case Studies

  • Antibacterial Screening : A study evaluated the antibacterial efficacy of several furan derivatives, including those structurally similar to this compound. Results indicated significant inhibition of Gram-positive bacteria at concentrations as low as 50 µg/mL.
  • Cytotoxicity in Cancer Cells : In vitro studies on breast cancer cell lines demonstrated that furan-containing compounds could reduce cell viability by up to 70% at higher concentrations (100 µM), suggesting a dose-dependent response that warrants further investigation into the specific pathways involved.
  • Mechanistic Insights : Research utilizing flow cytometry revealed that treatment with furan derivatives led to increased levels of apoptotic markers, indicating that these compounds may activate intrinsic apoptotic pathways through mitochondrial dysfunction .

Q & A

Basic: How can researchers optimize the synthesis of N-(2,2-di(furan-2-yl)ethyl)-3-(phenylthio)propanamide?

Methodological Answer:
The synthesis can be adapted from analogous propanamide derivatives. Key steps include:

  • Substitution reactions : React 2,2-di(furan-2-yl)ethylamine with 3-(phenylthio)propanoic acid using a condensing agent (e.g., DCC or EDCI) in acetonitrile or DMF under nitrogen .
  • Catalytic cross-coupling : If introducing additional aryl groups, employ Suzuki-Miyaura coupling with boronic acids (e.g., 4-fluorophenylboronic acid) and Pd catalysts, as demonstrated in thiazole-based propanamide synthesis .
  • Yield optimization : Adjust stoichiometry (e.g., 1.2–3 eq. of nucleophiles like piperidine or morpholine) and reaction time. Recrystallization from ethanol or ethyl acetate improves purity .

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy : Use ¹H/¹³C-NMR (400–600 MHz) in deuterated solvents (CD₃OD, DMSO-d₆) to identify furan proton signals (δ 6.3–7.5 ppm), phenylthio resonances (δ 7.2–7.4 ppm), and amide protons (δ 8.0–8.5 ppm) .
  • HRMS : Confirm molecular weight (e.g., ESI+ mode) with <5 ppm error .
  • HPLC-PDA : Assess purity (>95%) using C18 columns and gradient elution (water/acetonitrile + 0.1% formic acid) .

Advanced: How can structure-activity relationship (SAR) studies elucidate the biological relevance of the furan and phenylthio moieties?

Methodological Answer:

  • Comparative assays : Synthesize analogs lacking furan or phenylthio groups and test against biological targets (e.g., enzyme inhibition, cancer cell lines). For example, furan rings in similar compounds enhance binding to KPNB1 (importin-β), while phenylthio groups improve metabolic stability .
  • Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bond acceptors (furan oxygen) and hydrophobic regions (phenylthio) .

Advanced: What computational strategies are effective for modeling interactions between this compound and biological targets?

Methodological Answer:

  • Molecular docking : Employ AutoDock Vina or Glide to simulate binding to proteins like DOT1L or SLC15A4. Use cryo-EM or X-ray structures (PDB) for receptor preparation .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes, focusing on furan-mediated π-π stacking and sulfur interactions .

Basic: How should researchers address hygroscopicity or stability issues during storage?

Methodological Answer:

  • Lyophilization : Freeze-dry the compound in amber vials under argon to prevent oxidation of the phenylthio group .
  • Stability assays : Monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks) and analyze by HPLC .

Advanced: How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved?

Methodological Answer:

  • Variable temperature (VT) NMR : Detect dynamic processes (e.g., tautomerism) by acquiring spectra at 25°C and 60°C .
  • 2D NMR (HSQC, HMBC) : Assign ambiguous signals, such as coupling between furan protons and adjacent carbons .
  • X-ray crystallography : Resolve stereochemical ambiguities; the di(furan)ethyl group may adopt specific conformations in the solid state .

Advanced: What strategies mitigate low yields in multi-step syntheses of this compound?

Methodological Answer:

  • Mid-step purification : Use flash chromatography after critical steps (e.g., Suzuki coupling) to isolate intermediates .
  • Microwave-assisted synthesis : Reduce reaction time for amidation or cyclization steps (e.g., 30 min at 120°C vs. 24 h reflux) .

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